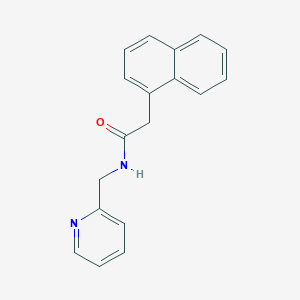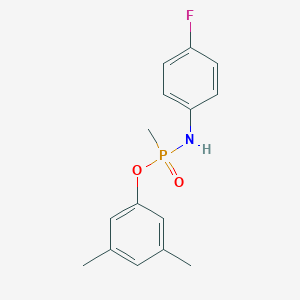
3-(3-chloro-2-buten-1-yl)-6-methoxy-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-2-buten-1-yl)-6-methoxy-2-methyl-4-quinolinol, commonly known as CMBQ, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical properties make it an ideal candidate for further research.
作用機序
The mechanism of action of CMBQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. CMBQ has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, CMBQ has been shown to induce the expression of various genes involved in apoptosis, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
CMBQ has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CMBQ has also been found to increase the levels of antioxidant enzymes such as SOD and catalase. Additionally, CMBQ has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of using CMBQ in lab experiments is its high purity and reproducibility. The synthesis method for CMBQ has been optimized to yield high-purity product with good reproducibility. Additionally, CMBQ has been extensively studied, and its properties and mechanisms of action are well-understood. However, one limitation of using CMBQ in lab experiments is its cost. CMBQ is a relatively expensive compound, which may limit its use in some studies.
将来の方向性
There are many potential future directions for research on CMBQ. One area of interest is the development of CMBQ-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMBQ and its effects on various signaling pathways in cells. It would also be interesting to investigate the potential of CMBQ as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to optimize the synthesis method for CMBQ to make it more cost-effective and scalable for large-scale production.
合成法
The synthesis of CMBQ involves the reaction of 3-chloro-2-buten-1-ol with 2-methyl-4-quinolinol in the presence of a catalyst. The resulting product is then subjected to methylation to obtain 3-(3-chloro-2-buten-1-yl)-6-methoxy-2-methyl-4-quinolinol. This synthesis method has been optimized to yield high-purity CMBQ with good reproducibility.
科学的研究の応用
CMBQ has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. CMBQ has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Additionally, CMBQ has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(16)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)18/h4-5,7-8H,6H2,1-3H3,(H,17,18)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMUZMATFKTJPN-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)C/C=C(/C)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)

![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
